molecular formula C15H24N6O B11104790 N'-[2,6-di(pyrrolidin-1-yl)pyrimidin-4-yl]propanehydrazide

N'-[2,6-di(pyrrolidin-1-yl)pyrimidin-4-yl]propanehydrazide

Cat. No.: B11104790
M. Wt: 304.39 g/mol
InChI Key: VNLAGGRCERYXFQ-UHFFFAOYSA-N
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Description

N’-[2,6-DI(1-PYRROLIDINYL)-4-PYRIMIDINYL]PROPANEHYDRAZIDE is a chemical compound with the molecular formula C15H24N6O. It is known for its unique structure, which includes pyrrolidinyl and pyrimidinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2,6-DI(1-PYRROLIDINYL)-4-PYRIMIDINYL]PROPANEHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 2,6-dichloropyrimidine with pyrrolidine to form 2,6-di(1-pyrrolidinyl)pyrimidine. This intermediate is then reacted with propanehydrazide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[2,6-DI(1-PYRROLIDINYL)-4-PYRIMIDINYL]PROPANEHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-[2,6-DI(1-PYRROLIDINYL)-4-PYRIMIDINYL]PROPANEHYDRAZIDE oxides, while reduction could produce corresponding hydrazines .

Scientific Research Applications

N’-[2,6-DI(1-PYRROLIDINYL)-4-PYRIMIDINYL]PROPANEHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2,6-DI(1-PYRROLIDINYL)-4-PYRIMIDINYL]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. The pyrrolidinyl and pyrimidinyl groups play a crucial role in its binding affinity and specificity. The compound may also interfere with cellular pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2,6-DI(1-PYRROLIDINYL)-4-PYRIMIDINYL]PROPANEHYDRAZIDE is unique due to its specific combination of pyrrolidinyl and pyrimidinyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H24N6O

Molecular Weight

304.39 g/mol

IUPAC Name

N'-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)propanehydrazide

InChI

InChI=1S/C15H24N6O/c1-2-14(22)19-18-12-11-13(20-7-3-4-8-20)17-15(16-12)21-9-5-6-10-21/h11H,2-10H2,1H3,(H,19,22)(H,16,17,18)

InChI Key

VNLAGGRCERYXFQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NNC1=CC(=NC(=N1)N2CCCC2)N3CCCC3

Origin of Product

United States

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